4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione is a complex organic compound that features a naphthalene core substituted with a 1,2-dione group and an amino group linked to a 3-methyl-1,2-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield the oxazole ring . The final step involves the coupling of the oxazole derivative with a naphthalene-1,2-dione precursor under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione group to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenediols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and the naphthalene core can engage in non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2-methyl-5-phenyloxazole and 4-(2-methyl-1,2-oxazol-5-yl)benzenesulfonamide share structural similarities with 4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione
Naphthoquinones: Compounds such as juglone and lawsone, which also contain the naphthalene-1,2-dione moiety, are similar in structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of the oxazole ring with the naphthalene-1,2-dione core. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it a valuable compound for research and development .
Properties
CAS No. |
105888-40-2 |
---|---|
Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
4-[(3-methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione |
InChI |
InChI=1S/C14H10N2O3/c1-8-6-13(19-16-8)15-11-7-12(17)14(18)10-5-3-2-4-9(10)11/h2-7,15H,1H3 |
InChI Key |
KMGGSAFCFZKZFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.